Spermatinamine as the First Natural Icmt Inhibitor: Benchmarking Against Synthetic Standards
Spermatinamine inhibits Icmt with an IC₅₀ of 1.9 μM [1], establishing it as the first and foundational natural product inhibitor of this oncogenic target. While synthetic Icmt inhibitors such as STAB (IC₅₀ 200 nM) [2] and cysmethynil analogs (IC₅₀ <1 μM) [3] achieve higher potency, spermatinamine provides an unmatched natural scaffold for semi-synthetic optimization and a distinct chemotype that avoids synthetic IP constraints.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 μM |
| Comparator Or Baseline | STAB (IC₅₀ = 200 nM); cysmethynil analog 15 (IC₅₀ <1 μM) |
| Quantified Difference | Spermatinamine is ~9.5-fold less potent than STAB, but offers a distinct natural product chemotype for diversification. |
| Conditions | In vitro Icmt enzyme inhibition assay |
Why This Matters
Researchers pursuing novel chemical space for Icmt inhibition require a natural scaffold distinct from synthetic isoprenoid mimetics, making spermatinamine uniquely valuable for IP-unencumbered lead optimization.
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- [3] Ramanujulu PM, Yang T, Yap SQ, Wong FC, Casey PJ, Wang M, Go ML. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). Eur J Med Chem. 2013;63:378-86. doi: 10.1016/j.ejmech.2013.02.024. View Source
